REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].P(Cl)(Cl)(Cl)(Cl)[Cl:12]>C(Cl)(Cl)Cl.C(O)C>[Cl:12][C:2]1[CH:7]=[CH:6][N:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:2.3|
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Name
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|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=NC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
oxytrichloride
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
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chlorform ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated at 120° for 1 hour
|
Duration
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1 h
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1)[N+](=O)[O-]
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |